![molecular formula C26H24N4O3 B2681803 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-69-1](/img/structure/B2681803.png)
7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Research has shown that derivatives of the naphthyridine class, including compounds structurally related to 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, exhibit significant antibacterial activity. For instance, the study by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents highlighted the synthesis and antibacterial efficacy of various naphthyridine derivatives. These compounds were found to be more active than enoxacin, a noted antibacterial agent, suggesting their potential for further biological studies (Egawa et al., 1984).
Antitumor and Cytotoxic Activities
The naphthyridine derivatives have also been investigated for their antitumor properties. Research by Deady et al. (2005) on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity against murine leukemia and lung carcinoma cell lines. This study extended the understanding of naphthyridine derivatives, showing that certain structural modifications can lead to compounds with significant cytotoxic activities and potential as antitumor agents (Deady et al., 2005).
Pharmacokinetics and Distribution
The pharmacokinetic profile and distribution of naphthyridine derivatives are crucial for understanding their therapeutic potential. Lukka et al. (2012) explored the pharmacokinetics and distribution of a DNA-binding benzonaphthyridine, showing curative activity against colon adenocarcinoma in mice. This study demonstrated the compound's high tumor exposure and retention time, suggesting its contribution to the observed antitumor activity (Lukka et al., 2012).
properties
IUPAC Name |
7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-7-6-9-19(13-16)28-26(33)21-14-30(25-20(24(21)32)12-11-18(3)27-25)15-23(31)29-22-10-5-4-8-17(22)2/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAYCXICSIRIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
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